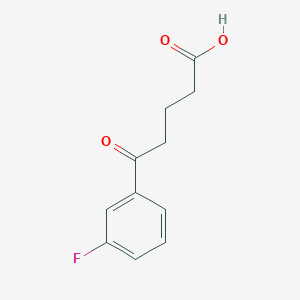
5-(3-Fluorophenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluorophenyl)-5-oxovaleric acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their biological activities, which can provide insights into the potential characteristics and applications of this compound. For instance, fluorinated compounds like 5-fluorouracil (5-FU) are known for their antitumor activity and are used in chemotherapy . The presence of a fluorine atom can significantly alter the biological activity and physical properties of a molecule.
Synthesis Analysis
The synthesis of fluorinated compounds can be complex and often requires specific reagents and conditions. While the papers do not provide a direct synthesis route for this compound, they do mention the synthesis of related fluorinated compounds. For example, oxovanadium(IV) complexes with Schiff bases derived from fluorinated thiadiazoles have been synthesized using sodium acetate in ethanol . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite diverse, and the presence of fluorine can influence the electronic distribution and geometry of the molecule. The papers discuss the coordination chemistry of 5-fluoroorotic acid with transition metals, revealing different coordination modes and complex geometries . This indicates that this compound could also exhibit interesting coordination behavior with metals, which might be useful in developing metal complexes with specific properties.
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions, often exhibiting unique reactivity due to the electronegativity of fluorine. For example, 5-fluorouracil can be phosphorylated to form nucleotide analogs , and its reactivity can be influenced by the presence of other functional groups, as seen in the one-electron reductive release of 5-fluorouracil from prodrugs . These findings suggest that this compound could also engage in specific chemical reactions, potentially leading to the formation of biologically active metabolites or the release of active drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The high fluorescence quantum yield of certain fluorinated carbon dots indicates that fluorinated compounds can have significant optical properties . Additionally, the ability to form stable complexes with metals, as seen in oxovanadium(IV) complexes , suggests that this compound could also form stable complexes with interesting physical and chemical properties.
Mechanism of Action
The mechanism of action of fluorophenyl compounds can vary depending on their specific structure and the biological system they interact with . For example, some indole derivatives, which are structurally similar to fluorophenyl compounds, have been found to exhibit antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
The safety and hazards associated with the handling and use of fluorophenyl compounds can be found in their respective safety data sheets . For example, 3-fluorophenyl isocyanate is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
5-(3-fluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-4-1-3-8(7-9)10(13)5-2-6-11(14)15/h1,3-4,7H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDBDUOSNLRJAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374652 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845790-38-7 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



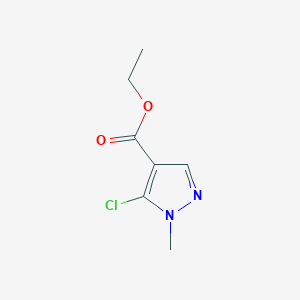
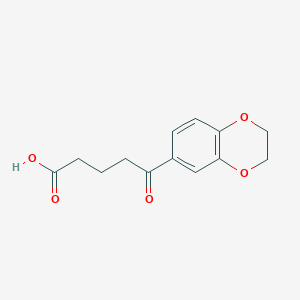
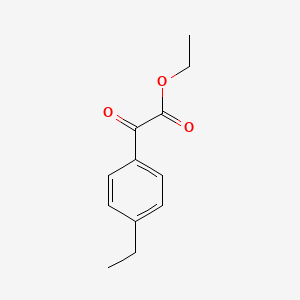

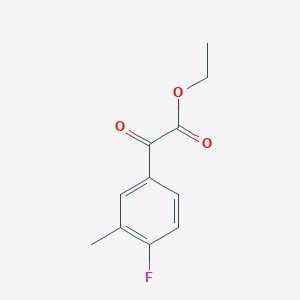


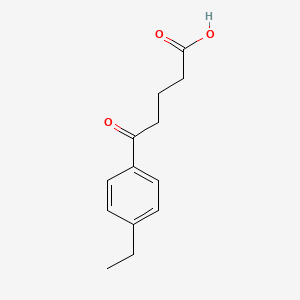
![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)


